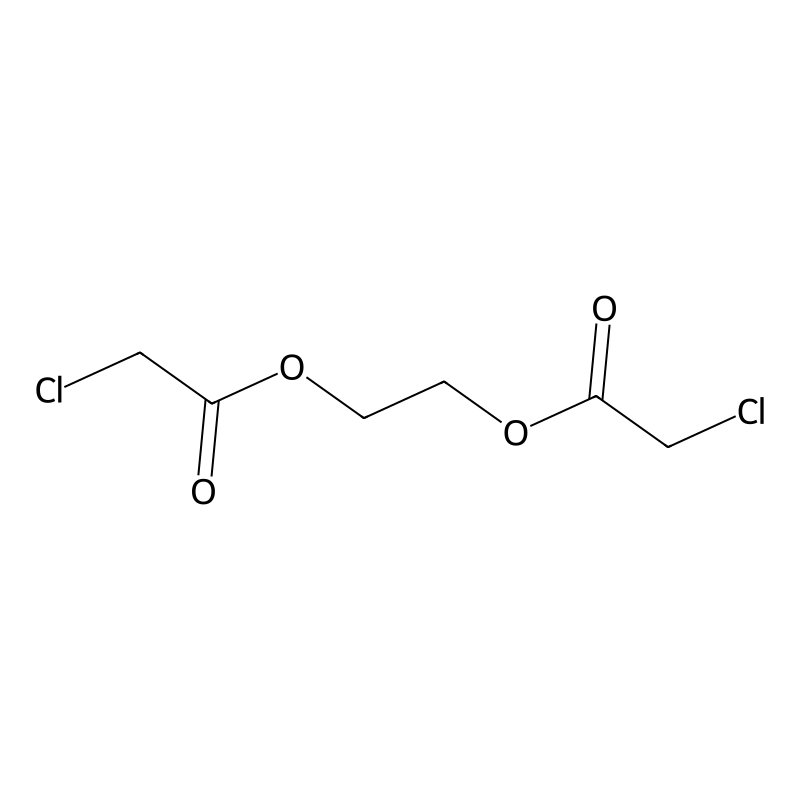1,2-Bis(chloroacetoxy)ethane

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
1,2-Bis(chloroacetoxy)ethane, with the molecular formula C₆H₈Cl₂O₄ and a molecular weight of 215.03 g/mol, is a chemical compound characterized by the presence of two chloroacetoxy groups attached to an ethane backbone. It appears as a solid at room temperature, with a melting point of approximately 41 °C and a boiling point of about 158 °C . The compound is known for its utility in various biochemical applications, particularly in proteomics research.
Limited applications
While 1,2-Bis(chloroacetoxy)ethane (also known as di(2-chloroethyl) ether or dichloroethyl ether) has been used in some scientific research, its applications appear to be limited. A search of scientific databases reveals only a handful of studies mentioning its use.
One example of its use is in the synthesis of a specific type of ionic liquid (). However, due to the inherent dangers associated with 1,2-Bis(chloroacetoxy)ethane, safer alternatives are often preferred in research settings.
- Nucleophilic Substitution: The chloroacetoxy groups can be replaced by nucleophiles, leading to the formation of new compounds.
- Esterification: The compound can react with alcohols to form esters.
- Hydrolysis: In the presence of water, the chloroacetoxy groups can be hydrolyzed to yield chloroacetic acid and ethanol .
These reactions make it a versatile intermediate in organic synthesis.
The synthesis of 1,2-bis(chloroacetoxy)ethane typically involves:
- Chlorination of Acetic Anhydride: This method involves the reaction of acetic anhydride with chlorine to produce chloroacetyl derivatives.
- Esterification Reactions: Ethylene glycol can react with chloroacetic acid under acidic conditions to yield 1,2-bis(chloroacetoxy)ethane .
These methods highlight its synthetic accessibility for laboratory and industrial applications.
1,2-Bis(chloroacetoxy)ethane is primarily used in:
- Biochemical Research: It serves as a reagent in proteomics and other biochemical assays.
- Synthesis of Other Compounds: It acts as an intermediate in the synthesis of various pharmaceuticals and agrochemicals .
- Chemical Analysis: Utilized in analytical chemistry for the derivatization of compounds.
Its unique properties make it valuable in both academic and industrial settings.
Interaction studies involving 1,2-bis(chloroacetoxy)ethane focus on its reactivity with biological molecules. Notable areas include:
- Protein Interactions: Investigations into how it modifies proteins or interacts with enzymes.
- Cellular Uptake Studies: Research into how effectively it penetrates cell membranes and its subsequent effects on cellular processes .
These studies are crucial for understanding its potential therapeutic applications.
Several compounds share structural similarities with 1,2-bis(chloroacetoxy)ethane. These include:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| 1,2-Bis(chloromethoxy)ethane | C₄H₈Cl₂O₂ | Contains methoxy instead of chloroacetoxy |
| 1,2-Bis(2-chloroethoxy)ethane | C₆H₈Cl₂O₄ | Features ethoxy groups; similar reactivity |
| Chloroacetic Acid | C₂H₃ClO₂ | A simpler structure; used extensively in synthesis |
Uniqueness
1,2-Bis(chloroacetoxy)ethane is unique due to its dual chloroacetoxy groups which enhance its reactivity compared to other similar compounds. This allows for diverse applications in organic synthesis and biochemical research that may not be achievable with simpler structures like chloroacetic acid.
Early Development and Synthesis Methods
The synthesis of 1,2-Bis(chloroacetoxy)ethane emerged from mid-20th-century advancements in esterification techniques. A pivotal patent (US2452350A) filed in 1945 detailed a method involving the reaction of ethylene glycol with chloroacetic acid derivatives, emphasizing the importance of excluding water to prevent hydrolysis. This approach optimized yield and purity, addressing challenges in producing non-hydrolyzable intermediates. The compound’s discovery aligns with broader efforts to develop efficient ester synthesis protocols, particularly for applications in polymer production and agrochemicals.
Key Patents and Industrial Applications
Patents such as US2452350A and JPH05294901A highlight its role in industrial processes. For example, the latter describes its use in synthesizing nitrophenoxy derivatives under controlled conditions, underscoring its adaptability in multi-step reactions. By the 1980s, 1,2-Bis(chloroacetoxy)ethane gained prominence in polymer chemistry, particularly in the synthesis of poly(ethylene oxide) derivatives and macrocycles. Its inclusion in PubChem (CID 81365) and CAS registries (6941-69-1) reflects its standardized use in modern chemical databases.
Nomenclature and Structural Classification
Synonyms and IUPAC Designation
1,2-Bis(chloroacetoxy)ethane is recognized by multiple synonyms, including Ethylene Glycol Bis(monochloroacetate) and Ethylene Glycol Dichloroacetate. Its IUPAC name, 2-(2-chloroacetyl)oxyethyl 2-chloroacetate, reflects its ester linkages and chloroacetyl groups.
| Synonym | Source |
|---|---|
| Ethylene bis(chloroacetate) | PubChem |
| Ethyleneglycol bischloro acetate | ChemSpider |
| Poly(oxy-1,2-ethanediyl), alpha-(2-chloroacetyl)-omega-[(2-chloroacetyl)oxy]- | CAS Registry |
Molecular Structure and Reactivity
The compound’s structure comprises two chloroacetoxy groups (-O-CO-CH₂Cl) bonded to adjacent ethylene glycol carbons. This arrangement creates reactive sites for nucleophilic substitution, enabling its use in synthesizing ethers, sulfonates, and other derivatives. The presence of chlorine atoms enhances its electrophilicity, making it suitable for reactions with amines, alcohols, and thiols.
Key Structural Features
- Molecular Formula: C₆H₈Cl₂O₄
- Molecular Weight: 215.03 g/mol
- InChI Key: HIIBHBNRMVLLKH-UHFFFAOYSA-N
- SMILES: C(COC(=O)CCl)OC(=O)CCl
Applications in Organic Synthesis
1,2-Bis(chloroacetoxy)ethane serves as a versatile intermediate:
- Polymer Chemistry: Used to synthesize poly(ethylene oxide-co-ethylene sulfide)s, which are oxidized to sulfones for applications in thermoplastics.
- Pharmaceutical Intermediates: Employed in producing antineoplastic agents and macrocyclic ligands.
- Surfactant Synthesis: Forms gemini surfactants with antimicrobial properties through ester-bonded cationic structures.








